6-[(2Z)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[(2Z)-2-[(3,5-DIBROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-FLUOROPHENYL)-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that features a triazine ring, a hydrazine moiety, and various substituents including bromine, methoxy, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the triazine ring, introduction of the hydrazine moiety, and subsequent functionalization with the bromine, methoxy, and fluorophenyl groups. Typical reaction conditions might include:
Formation of the triazine ring: This can be achieved through cyclization reactions involving nitriles or amidines.
Introduction of the hydrazine moiety: This step might involve the reaction of hydrazine derivatives with appropriate precursors.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for scalability, cost-effectiveness, and safety. This might include the use of continuous flow reactors, automated synthesis platforms, and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azides or other derivatives.
Reduction: The triazine ring or other functional groups can be reduced under suitable conditions.
Substitution: The bromine and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and others.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halides, organometallics, and others can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield azides, while reduction could produce amines or other reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound might be studied for its unique structural features and reactivity. It could serve as a building block for the synthesis of more complex molecules or materials.
Biology
In biology, the compound might be investigated for its potential biological activity, such as antimicrobial, anticancer, or other therapeutic properties.
Medicine
In medicine, the compound could be explored as a potential drug candidate, with studies focusing on its pharmacokinetics, pharmacodynamics, and toxicity.
Industry
In industry, the compound might find applications in the development of new materials, such as polymers, coatings, or other advanced materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific applications. For example, if it is being studied as a drug candidate, its mechanism might involve interaction with specific molecular targets, such as enzymes, receptors, or other proteins. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other triazine derivatives, hydrazine-containing molecules, or compounds with similar substituents.
Uniqueness
The uniqueness of this compound could lie in its specific combination of functional groups and structural features, which might confer unique reactivity, biological activity, or other properties.
List of Similar Compounds
- 6-[(2Z)-2-[(3,5-DIBROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-CHLOROPHENYL)-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE
- 6-[(2Z)-2-[(3,5-DIBROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-METHOXYPHENYL)-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE
Properties
Molecular Formula |
C19H18Br2FN7O |
---|---|
Molecular Weight |
539.2 g/mol |
IUPAC Name |
4-N-[(Z)-(3,5-dibromo-2-methoxyphenyl)methylideneamino]-6-N-(4-fluorophenyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C19H18Br2FN7O/c1-29(2)19-26-17(24-14-6-4-13(22)5-7-14)25-18(27-19)28-23-10-11-8-12(20)9-15(21)16(11)30-3/h4-10H,1-3H3,(H2,24,25,26,27,28)/b23-10- |
InChI Key |
YWJZTZKOOAWDBZ-RMORIDSASA-N |
Isomeric SMILES |
CN(C)C1=NC(=NC(=N1)N/N=C\C2=C(C(=CC(=C2)Br)Br)OC)NC3=CC=C(C=C3)F |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)NN=CC2=C(C(=CC(=C2)Br)Br)OC)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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